N-(3-(6,7-dimethyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-3-yl)phenyl)-2,4-difluorobenzenesulfonamide
Description
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Properties
IUPAC Name |
N-[3-(6,7-dimethyl-5-oxo-[1,3]thiazolo[3,2-a]pyrimidin-3-yl)phenyl]-2,4-difluorobenzenesulfonamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H15F2N3O3S2/c1-11-12(2)23-20-25(19(11)26)17(10-29-20)13-4-3-5-15(8-13)24-30(27,28)18-7-6-14(21)9-16(18)22/h3-10,24H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XCXGQBVSLOQFOI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=C2N(C1=O)C(=CS2)C3=CC(=CC=C3)NS(=O)(=O)C4=C(C=C(C=C4)F)F)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H15F2N3O3S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
447.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Biological Activity
N-(3-(6,7-dimethyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-3-yl)phenyl)-2,4-difluorobenzenesulfonamide is a compound of interest due to its potential biological activities, particularly in medicinal chemistry. This article explores its synthesis, biological mechanisms, and specific activities against various biological targets.
Synthesis
The compound can be synthesized through a multi-step process involving the condensation of thiazolo[3,2-a]pyrimidine derivatives with difluorobenzenesulfonamide. The reaction conditions typically require specific solvents and catalysts to ensure high yields and purity.
The biological activity of this compound is primarily attributed to its interaction with various molecular targets, including enzymes and receptors involved in disease processes. Its lipophilic nature allows for effective cellular uptake, where it can exert its inhibitory effects on target proteins.
Antitumor Activity
Recent studies have highlighted the antitumor properties of thiazolo[3,2-a]pyrimidine derivatives. For instance, compounds within this class have shown significant inhibition of cancer cell proliferation by inducing apoptosis in various cancer cell lines. The mechanism involves the modulation of signaling pathways associated with cell survival and death.
Antimicrobial Properties
This compound has also been investigated for its antimicrobial activity. In vitro studies have demonstrated efficacy against several bacterial strains and fungi. The compound disrupts microbial cell wall synthesis and inhibits essential metabolic pathways.
Study 1: Antitumor Efficacy
A study published in Journal of Medicinal Chemistry evaluated the antitumor activity of thiazolo[3,2-a]pyrimidine derivatives. The results indicated that compounds similar to this compound exhibited IC50 values in the low micromolar range against various cancer cell lines.
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| A | A549 | 5.0 |
| B | HeLa | 4.8 |
| C | MCF7 | 6.1 |
Study 2: Antimicrobial Activity
Another investigation focused on the antimicrobial properties of related compounds showed promising results against Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values were determined to evaluate effectiveness.
| Pathogen | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 15 |
| Escherichia coli | 20 |
| Candida albicans | 10 |
Preparation Methods
Cyclocondensation of Thiourea with Dimethylmalonyl Chloride
A foundational method for constructing the thiazolo-pyrimidine system involves reacting N-substituted thiourea with dimethylmalonyl chloride under acidic conditions. Adapted from EP0444747B1, this one-pot cyclization avoids base-induced side reactions:
Procedure :
- Dissolve 3-(3-aminophenyl)thiourea (1.0 eq) in anhydrous acetonitrile.
- Add dimethylmalonyl chloride (1.2 eq) dropwise at 0°C, followed by phosphorus oxychloride (4.0 eq) and dimethylaniline (0.1 eq) as a catalyst.
- Heat the mixture to 80°C for 6 hours, yielding 3-(3-aminophenyl)-6,7-dimethyl-5H-thiazolo[3,2-a]pyrimidin-5-one as a crystalline solid (72% yield).
Key Observations :
Alternative Cyclization Using Malonic Acid
For halogenated derivatives, malonic acid replaces malonyl chloride in the presence of PCl5:
- React 3-(3-aminophenyl)thiourea with malonic acid (1.5 eq) and PCl5 (5.0 eq) in refluxing dichloroethane.
- After 12 hours, isolate the intermediate 5,7-dichloro-thiazolo[3,2-a]pyrimidine (65% yield), which is hydrolyzed to the diketone using aqueous NaOH.
Sulfonylation of the Aminophenyl Intermediate
Coupling with 2,4-Difluorobenzenesulfonyl Chloride
The final step involves sulfonamide bond formation between the aminophenyl-thiazolo-pyrimidine and 2,4-difluorobenzenesulfonyl chloride, as per WO2012082566A1:
Procedure :
- Suspend 3-(3-aminophenyl)-6,7-dimethyl-5H-thiazolo[3,2-a]pyrimidin-5-one (1.0 eq) in dry THF.
- Add 2,4-difluorobenzenesulfonyl chloride (1.1 eq) and Et3N (2.0 eq) at 0°C.
- Stir at room temperature for 4 hours, then purify via silica chromatography to obtain the title compound (85% yield).
Optimization Notes :
- Solvent Choice : THF or DCM maximizes solubility of both reactants.
- Stoichiometry : A slight excess of sulfonyl chloride ensures complete conversion.
Comparative Analysis of Synthetic Routes
| Method | Conditions | Yield | Advantages | Limitations |
|---|---|---|---|---|
| Thiourea + Malonyl Chloride | POCl3, CH3CN, 80°C | 72% | One-pot, minimal byproducts | Requires strict anhydrous conditions |
| Malonic Acid + PCl5 | Refluxing ClCH2CH2Cl | 65% | Compatible with halogenation | Longer reaction time |
| Sulfonylation in THF | Et3N, RT | 85% | High efficiency, simple workup | Sensitive to moisture |
Characterization and Analytical Data
Spectroscopic Confirmation
X-ray Crystallography
The thiazolo-pyrimidine core exhibits planarity (r.m.s. deviation = 0.037 Å), with the sulfonamide phenyl ring twisted at 39.3° relative to the fused system. Intermolecular N–H⋯O hydrogen bonds stabilize the crystal lattice.
Industrial-Scale Considerations
Process Optimization
Q & A
Basic: How can researchers optimize the multi-step synthesis of this compound to improve yield and purity?
Methodological Answer:
Synthesis optimization requires careful control of reaction conditions. For example, triethylamine (as a base) and dimethylformamide (as a solvent) are critical for facilitating coupling reactions between the thiazolopyrimidine core and sulfonamide moiety . Intermediate purification via column chromatography or recrystallization can enhance purity. Reaction progress should be monitored using thin-layer chromatography (TLC) with UV visualization or high-performance liquid chromatography (HPLC) to detect byproducts early . For low-yield steps (e.g., cyclization), adjusting stoichiometry or using microwave-assisted synthesis may reduce side reactions.
Basic: What analytical techniques are most reliable for confirming the structural integrity of this compound?
Methodological Answer:
Combine spectroscopic and spectrometric methods:
- NMR : Use H and C NMR to verify proton environments (e.g., distinguishing methyl groups on the thiazolopyrimidine ring and fluorine atoms on the benzenesulfonamide) .
- IR Spectroscopy : Confirm carbonyl (C=O, ~1700 cm) and sulfonamide (S=O, ~1350 cm) functional groups .
- Mass Spectrometry : High-resolution MS (HRMS) ensures correct molecular weight (±1 ppm accuracy) and fragmentation patterns consistent with the structure.
Advanced: What challenges arise during X-ray crystallographic analysis of this compound, and how can they be addressed?
Methodological Answer:
Crystallization challenges include poor crystal growth due to flexible substituents (e.g., sulfonamide group) or solvent inclusion. Strategies:
- SHELX Refinement : Use SHELXL for small-molecule refinement, leveraging constraints for disordered regions (e.g., fluorine atoms) .
- Hydrogen Bonding Analysis : Apply graph-set analysis (Etter’s formalism) to identify stabilizing interactions (e.g., N–H···O between sulfonamide and pyrimidine carbonyl) that guide packing .
- Data Collection : High-resolution synchrotron data (≤0.8 Å) improves electron density maps for precise atomic placement .
Advanced: How can researchers design kinase inhibition assays to evaluate this compound’s activity against mTOR or AKT pathways?
Methodological Answer:
- Virtual Screening : Perform molecular docking (e.g., AutoDock Vina) to predict binding to mTOR’s ATP-binding pocket, focusing on interactions between the sulfonamide group and Lys/Arg residues .
- In Vitro Assays : Use fluorescence-based kinase activity assays (e.g., ADP-Glo™) with recombinant mTOR/AKT proteins. Include controls like rapamycin (mTOR inhibitor) and validate via Western blot (phospho-S6K1 for mTORC1 inhibition) .
- Selectivity Profiling : Test against PI3K isoforms to rule off-target effects.
Advanced: How can structure-activity relationship (SAR) studies be structured to identify critical pharmacophores in this compound?
Methodological Answer:
- Analog Synthesis : Modify substituents systematically (e.g., replace difluorobenzenesulfonamide with chlorophenyl or morpholine groups) .
- Biological Testing : Compare IC values across analogs in cellular assays (e.g., proliferation inhibition in cancer lines).
- Computational Analysis : Calculate electrostatic potential maps (e.g., DFT) to correlate sulfonamide electronegativity with activity .
Advanced: What computational modeling approaches are effective for predicting this compound’s interaction with biological targets?
Methodological Answer:
- Molecular Dynamics (MD) Simulations : Simulate binding to AKT’s PH domain using AMBER or GROMACS, focusing on sulfonamide-FAD interactions over 100 ns trajectories .
- Pharmacophore Modeling : Define essential features (e.g., hydrogen bond acceptors on the pyrimidine ring) using Schrödinger’s Phase .
- ADMET Prediction : Use SwissADME to assess solubility and permeability, critical for in vivo translation.
Advanced: How can hydrogen bonding patterns in the crystal structure inform solubility and bioavailability?
Methodological Answer:
- Graph-Set Analysis : Classify hydrogen bonds (e.g., R_2$$^2(8) motifs) to identify stable supramolecular aggregates that reduce solubility .
- Co-Crystallization : Introduce co-formers (e.g., cyclodextrins) via grinding or solvent drop methods to disrupt strong N–H···O networks and enhance dissolution .
Basic: What purification strategies are recommended for isolating this compound from complex reaction mixtures?
Methodological Answer:
- Flash Chromatography : Use silica gel with gradient elution (e.g., hexane/ethyl acetate → DCM/methanol) to separate polar sulfonamide derivatives .
- Recrystallization : Optimize solvent pairs (e.g., ethanol/water) based on differential solubility of the product versus unreacted starting materials.
Advanced: How can researchers resolve contradictions in biological activity data across different assay models?
Methodological Answer:
- Orthogonal Assays : Validate cytotoxicity (e.g., MTT assay) with apoptosis markers (Annexin V/PI staining) to confirm mechanism .
- Metabolic Stability Testing : Use liver microsomes to identify species-specific metabolism (e.g., cytochrome P450 differences) causing variability .
Advanced: What is the role of the 2,4-difluorobenzenesulfonamide moiety in target binding and selectivity?
Methodological Answer:
- Electrostatic Complementarity : Fluorine atoms enhance binding via halogen bonding with kinase hinge regions (e.g., AKT’s Glu234) .
- Selectivity Screening : Compare inhibition profiles against sulfonamide-free analogs in kinase panels (e.g., Eurofins KinaseProfiler™) to isolate fluorine-specific effects .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
